![molecular formula C9H9ClO3 B1364964 2-Chloro-4-methoxyphenylacetic acid CAS No. 91367-09-8](/img/structure/B1364964.png)
2-Chloro-4-methoxyphenylacetic acid
Overview
Description
Chemical Reactions Analysis
Carboxylic acids like 2-Chloro-4-methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Scientific Research Applications
Pharmaceutical Intermediate
2-Chloro-4-methoxyphenylacetic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating more complex molecules that are used in medication development, particularly those that target neurological disorders and pain management .
Organic Synthesis
This compound is also employed in broader organic synthesis processes. Due to its reactive chloro and methoxy groups, it can undergo various chemical reactions, making it a versatile reagent for constructing a wide array of organic molecules .
Plant Growth Regulation
Research has indicated that 2-Chloro-4-methoxyphenylacetic acid can act as a plant growth retardant. It affects the germination and growth of certain seeds, such as cress and lettuce, which could have implications for agricultural practices and controlling invasive plant species .
Aspergillus Metabolite Study
As a metabolite of the fungus Aspergillus, this compound is studied for its role in fungal biology and ecology. Understanding its production and function can provide insights into fungal growth patterns and potential uses in biocontrol strategies .
Analytical Chemistry
In analytical chemistry, 2-Chloro-4-methoxyphenylacetic acid can be used as a standard or reference compound when calibrating instruments or developing new analytical methods, due to its well-defined properties and stability .
Ligand for Metal Complexes
It serves as a ligand in the synthesis of metal complexes, particularly with gallium (III) and phenyltin (IV). These complexes have pharmacological importance and are explored for their potential therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 2-methyl-4-chlorophenoxyacetic acid (mcpa) have been found to interact with oxygenase-encoding genes liketfdA-like
, cadA
, and r/sdpA
. These genes play a crucial role in the microbial degradation of MCPA in soil .
Mode of Action
It’s worth noting that mcpa, a similar compound, is degraded in soil by the action of oxygenase-encoding genes . The copy numbers of these genes increase during MCPA degradation in soil, and MCPA stimulates the transcription of tfdA-like
and r/sdpA
genes .
Biochemical Pathways
Mcpa degradation in soil is associated with multiple oxygenases . This suggests that 2-Chloro-4-methoxyphenylacetic acid might also influence similar biochemical pathways.
Result of Action
The degradation of mcpa in soil is enhanced by earthworms and initiated by oxygenase-encoding genes . This suggests that 2-Chloro-4-methoxyphenylacetic acid might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methoxyphenylacetic acid. For instance, the degradation of MCPA in soil is enhanced by earthworms . This suggests that the presence of certain organisms in the environment might influence the action of 2-Chloro-4-methoxyphenylacetic acid.
properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVBFAPQYQPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400869 | |
Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenylacetic acid | |
CAS RN |
91367-09-8 | |
Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxy-phenyl-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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